1-[[(1E)-2-(4-Chlorophenyl)ethenyl]sulfonyl]-4-[[1-(4-pyridinyl)-4-piperidinyl]methyl]piperazine
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Overview
Description
1-[[(1E)-2-(4-CHLOROPHENYL)ETHENYL]SULFONYL]-4-[[1-(4-PYRIDINYL)-4-PIPERIDINYL]METHYL]PIPERAZINE is an organic compound belonging to the class of styrenes. These compounds contain an ethenylbenzene moiety. This compound is characterized by its complex structure, which includes a chlorophenyl group, a sulfonyl group, a pyridinyl group, and a piperidinyl group .
Preparation Methods
The synthesis of 1-[[(1E)-2-(4-CHLOROPHENYL)ETHENYL]SULFONYL]-4-[[1-(4-PYRIDINYL)-4-PIPERIDINYL]METHYL]PIPERAZINE involves multiple steps:
Formation of the Chlorophenyl Ethenyl Sulfonyl Intermediate: This step involves the reaction of 4-chlorophenyl ethylene with a sulfonyl chloride under basic conditions to form the intermediate.
Pyridinyl Piperidinyl Methyl Piperazine Formation: This step involves the reaction of 4-pyridinyl piperidine with formaldehyde and a secondary amine to form the piperazine derivative.
Final Coupling Reaction: The intermediate from step 1 is then coupled with the piperazine derivative from step 2 under suitable conditions to form the final compound.
Chemical Reactions Analysis
1-[[(1E)-2-(4-CHLOROPHENYL)ETHENYL]SULFONYL]-4-[[1-(4-PYRIDINYL)-4-PIPERIDINYL]METHYL]PIPERAZINE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of amines or alcohols.
Scientific Research Applications
1-[[(1E)-2-(4-CHLOROPHENYL)ETHENYL]SULFONYL]-4-[[1-(4-PYRIDINYL)-4-PIPERIDINYL]METHYL]PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[[(1E)-2-(4-CHLOROPHENYL)ETHENYL]SULFONYL]-4-[[1-(4-PYRIDINYL)-4-PIPERIDINYL]METHYL]PIPERAZINE involves its interaction with specific molecular targets. It is known to interact with coagulation factor X, which plays a crucial role in the blood clotting process. The compound inhibits the activity of this factor, thereby affecting the coagulation pathway .
Comparison with Similar Compounds
1-[[(1E)-2-(4-CHLOROPHENYL)ETHENYL]SULFONYL]-4-[[1-(4-PYRIDINYL)-4-PIPERIDINYL]METHYL]PIPERAZINE can be compared with other similar compounds such as:
4-[[(1E)-2-(4-CHLOROPHENYL)ETHENYL]SULFONYL]-1-[[1-(4-PYRIDINYL)-4-PIPERIDINYL]METHYL]PIPERAZINONE: This compound has a similar structure but contains a piperazinone moiety instead of a piperazine moiety.
Properties
Molecular Formula |
C23H29ClN4O2S |
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Molecular Weight |
461.0 g/mol |
IUPAC Name |
1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-4-[(1-pyridin-4-ylpiperidin-4-yl)methyl]piperazine |
InChI |
InChI=1S/C23H29ClN4O2S/c24-22-3-1-20(2-4-22)9-18-31(29,30)28-16-14-26(15-17-28)19-21-7-12-27(13-8-21)23-5-10-25-11-6-23/h1-6,9-11,18,21H,7-8,12-17,19H2/b18-9+ |
InChI Key |
ZOSSOFIFNGGDKG-GIJQJNRQSA-N |
Isomeric SMILES |
C1CN(CCC1CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Canonical SMILES |
C1CN(CCC1CN2CCN(CC2)S(=O)(=O)C=CC3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Origin of Product |
United States |
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